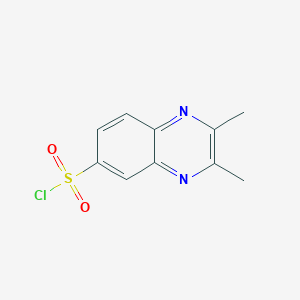

![molecular formula C22H21ClN4O2S B2464353 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 894026-70-1](/img/structure/B2464353.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

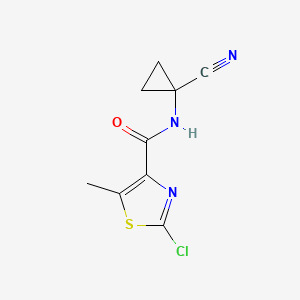

The compound contains a thiazole and a triazole ring, which are both heterocyclic compounds. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. Triazoles, on the other hand, are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Biological Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives, including compounds similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide, have been noted for their wide range of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. A detailed literature review emphasizes the significant potential of these compounds in various fields of scientific research and application, especially in the realm of organic synthesis and chemical modeling. These compounds have shown promise in screening studies for antibacterial activity against specific strains like S. aureus and antifungal activity against Candida albicans. Moreover, certain molecules within this category have shown analgesic and anti-inflammatory activity, reflecting the diverse biological potential of these compounds (Ohloblina, 2022).

Synthetic Applications and Physico-Chemical Properties

The physico-chemical properties and synthetic applications of 1,2,4-triazole derivatives are of particular interest in various industries, including pharmaceutical, agricultural, and engineering. The derivatives of 1,2,4-triazole are extensively utilized in creating optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their applications extend to controlling pests in agriculture due to their effectiveness as corrosion inhibitors. Notably, these compounds are classified as low-toxic or non-toxic substances, making them favorable for wide-ranging applications. The versatility in the chemical modeling of these compounds allows for the exploration of new molecules with promising characteristics (Parchenko, 2019).

Therapeutic and Biological Significance

1,2,4-triazole and 1,3,4-thiadiazole derivatives have been highlighted for their analgesic and anti-inflammatory activities, which are comparable to standard drugs. These heterocyclic systems show high selectivity of action, low toxicity, and their therapeutic effects are promising. This makes them significant sources of potential analgesic and/or anti-inflammatory agents. The structural modification and synthetic research on these compounds allow for the creation of new molecular designs, offering a rich repository for the discovery of novel compounds with desired biological activities (Koval et al., 2022).

Patent Review and Industrial Interest

The triazole family, including 1,2,4-triazoles, continues to garner significant interest from research groups and companies due to their varied biological activities and potential in drug development. The exploration of these compounds in recent years has been centered around their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The focus on novel triazole derivatives is driven by the need for new prototypes for emerging diseases and bacteria that are increasingly resistant to existing treatments. The synthesis and patenting of these compounds reflect ongoing efforts to develop new drugs and address global health challenges (Ferreira et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .

Pharmacokinetics

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors .

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEMJYLIUDCOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)

![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2464283.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

amine hydrochloride](/img/structure/B2464288.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464290.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2464292.png)